molecular formula C17H10ClNO4 B2526222 Naphthalen-2-yl 4-chloro-3-nitrobenzoate CAS No. 313250-70-3

Naphthalen-2-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2526222
CAS No.: 313250-70-3
M. Wt: 327.72
InChI Key: RWPBTRIVHQJISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalen-2-yl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C17H10ClNO4 and its molecular weight is 327.72. The purity is usually 95%.
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Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Researchers have investigated the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which are relevant to the development of OLEDs. For instance, the multicomponent reaction involving 2-hydroxynaphthaldehyde with 2-aminophenol derivatives, leading to the creation of products with potential application in OLEDs, demonstrates the versatility of naphthalene derivatives in electronic and photonic devices. The synthesized compounds showed quantum yields around 4% with lifetimes in the range of 10^-10 - 10^-11 s, indicating their potential in emitting light with high efficiency (García-López et al., 2014).

Antimicrobial Studies

Naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes have been synthesized and shown to possess high antimicrobial activities against various bacterial and fungal strains. This demonstrates the potential of naphthalene derivatives in contributing to the development of new antimicrobial agents, which could lead to novel treatments for infections (Gök et al., 2015).

Environmental Applications

Research has also focused on the use of naphthalene derivatives for environmental applications, such as the nitration and photonitration of naphthalene in aqueous systems. This study provides insight into the nitration processes of aromatic compounds in atmospheric conditions, which is essential for understanding environmental pollution and the formation of hazardous compounds (Vione et al., 2005).

Nanocomposites and Concrete Science

Layered double hydroxide-like materials have been explored for use in concrete, with naphthalene derivatives playing a key role in the intercalation process. These findings open new directions towards the synthesis of nanocomposites using polymeric entities and layered materials, potentially impacting cement and concrete science by controlling the effect of admixtures on the kinetics of cement hydration (Raki et al., 2004).

Sensor Development

Naphthalene units have been employed in the development of fluorescent sensors for detecting nitroaromatic compounds, such as 4-nitrophenol, with high sensitivity and selectivity. This application demonstrates the utility of naphthalene derivatives in creating sensors for environmental monitoring and safety applications (Ghosh, 2015).

Safety and Hazards

“Naphthalen-2-yl 4-chloro-3-nitrobenzoate” has been studied for its toxicity. Acute, subacute, and developmental toxicity studies were assayed according to the Organization for Economic Cooperation and Development (OECD) guidelines . The results showed that the acute toxicity study increases the liver enzyme levels .

Biochemical Analysis

Biochemical Properties

Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of liver enzymes in acute toxicity studies . It also appears to interact with alkaline phosphatase (ALP), as levels of this enzyme were raised in both male and female animals in subacute toxicity studies .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function in several ways. For example, it has been found to increase the normal sperm count in male animals, corresponding to a decrease in the abnormality count . This suggests that the compound may have a role in influencing reproductive cellular processes.

Molecular Mechanism

It has been observed to cause changes in glutathione (GSH) levels in the kidney and liver, suggesting that it may interact with this important antioxidant molecule

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, doses of 20 mg/kg in males and 4 mg/kg in females showed decreased GSH levels in the kidney and liver . Histopathological studies did not show any cellular change in these organs, suggesting that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, it has been observed to increase spermatogenesis at doses of 5 and 10 mg/kg

Metabolic Pathways

It has been found to influence the levels of GSH, suggesting that it may interact with the glutathione metabolism pathway .

Properties

IUPAC Name

naphthalen-2-yl 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBTRIVHQJISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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